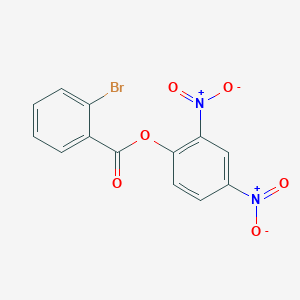
2,4-Dinitrophenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl 2-bromobenzoate is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 2-bromobenzoate typically involves the reaction of 2,4-dinitrophenol with 2-bromobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl 2-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzoate moiety can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrophenol and 2-bromobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 2,4-diaminophenyl 2-bromobenzoate.
Hydrolysis: 2,4-dinitrophenol and 2-bromobenzoic acid.
Scientific Research Applications
2,4-Dinitrophenyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool for detecting specific biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl 2-bromobenzoate involves its interaction with nucleophiles and electrophiles. The dinitrophenyl group acts as an electron-withdrawing group, enhancing the reactivity of the bromobenzoate moiety towards nucleophilic attack. This property makes it a valuable reagent in various chemical transformations. Additionally, the compound can form stable complexes with proteins and other biomolecules, making it useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A related compound with similar chemical properties but lacking the bromobenzoate moiety.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds and has similar reactivity due to the presence of the dinitrophenyl group.
2-Bromobenzoic Acid: Shares the bromobenzoate moiety but lacks the dinitrophenyl group.
Uniqueness
2,4-Dinitrophenyl 2-bromobenzoate is unique due to the combination of the dinitrophenyl and bromobenzoate groups, which confer distinct reactivity and potential applications. The presence of both electron-withdrawing nitro groups and a reactive bromine atom makes it a versatile compound in synthetic chemistry and biochemical research.
Properties
CAS No. |
111837-97-9 |
|---|---|
Molecular Formula |
C13H7BrN2O6 |
Molecular Weight |
367.11 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) 2-bromobenzoate |
InChI |
InChI=1S/C13H7BrN2O6/c14-10-4-2-1-3-9(10)13(17)22-12-6-5-8(15(18)19)7-11(12)16(20)21/h1-7H |
InChI Key |
GGYXBZZMFQBGEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone](/img/structure/B14322470.png)
![N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B14322476.png)
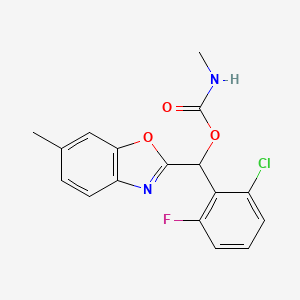
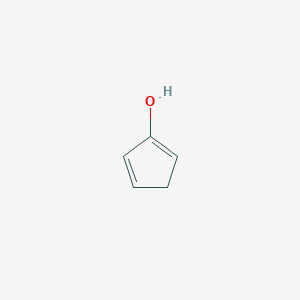

![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)
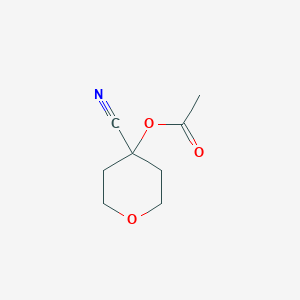
![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)
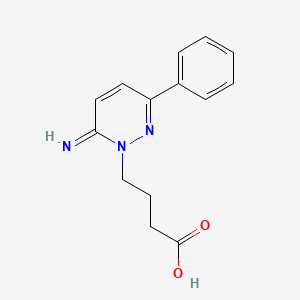
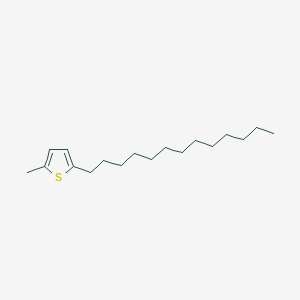
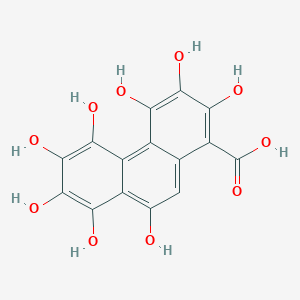
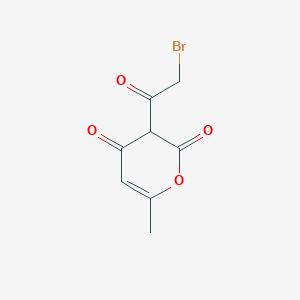
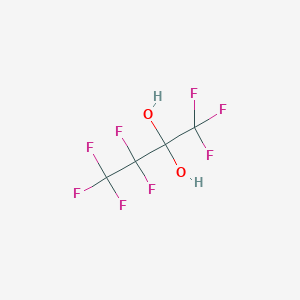
![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)
